molecular formula C20H32N2O2 B12649747 N-[4-(1,2,2,6,6-pentamethylpiperidin-4-yl)-2-propan-2-yloxyphenyl]formamide

N-[4-(1,2,2,6,6-pentamethylpiperidin-4-yl)-2-propan-2-yloxyphenyl]formamide

Cat. No.: B12649747
M. Wt: 332.5 g/mol
InChI Key: FSZPZGMRJYOENC-UHFFFAOYSA-N
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Description

N-[4-(1,2,2,6,6-pentamethylpiperidin-4-yl)-2-propan-2-yloxyphenyl]formamide is a complex organic compound that features a piperidine ring substituted with multiple methyl groups and a formamide group. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,2,2,6,6-pentamethylpiperidin-4-yl)-2-propan-2-yloxyphenyl]formamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized by reacting 1,2,2,6,6-pentamethylpiperidine with appropriate reagents under controlled conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced through a substitution reaction, where the piperidine derivative reacts with a halogenated benzene compound.

    Formamide Group Addition:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions, utilizing automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents is optimized to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,2,2,6,6-pentamethylpiperidin-4-yl)-2-propan-2-yloxyphenyl]formamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the phenyl ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenated benzene compounds in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of corresponding oxides and ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N-[4-(1,2,2,6,6-pentamethylpiperidin-4-yl)-2-propan-2-yloxyphenyl]formamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of polymers, coatings, and advanced materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-[4-(1,2,2,6,6-pentamethylpiperidin-4-yl)-2-propan-2-yloxyphenyl]formamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biochemical processes, contributing to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,2,6,6-Pentamethylpiperidine: A related compound with similar structural features but lacking the formamide group.

    N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide: Another piperidine derivative with different functional groups.

Uniqueness

N-[4-(1,2,2,6,6-pentamethylpiperidin-4-yl)-2-propan-2-yloxyphenyl]formamide is unique due to its combination of a highly substituted piperidine ring and a formamide group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C20H32N2O2

Molecular Weight

332.5 g/mol

IUPAC Name

N-[4-(1,2,2,6,6-pentamethylpiperidin-4-yl)-2-propan-2-yloxyphenyl]formamide

InChI

InChI=1S/C20H32N2O2/c1-14(2)24-18-10-15(8-9-17(18)21-13-23)16-11-19(3,4)22(7)20(5,6)12-16/h8-10,13-14,16H,11-12H2,1-7H3,(H,21,23)

InChI Key

FSZPZGMRJYOENC-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)C2CC(N(C(C2)(C)C)C)(C)C)NC=O

Origin of Product

United States

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